molecular formula C7H11ClN2O B2688269 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride CAS No. 1890954-38-7

3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride

Cat. No.: B2688269
CAS No.: 1890954-38-7
M. Wt: 174.63
InChI Key: GUJXNNDJLCBGIZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, which is further substituted with a methyl group and a hydrochloride salt. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride typically involves the reaction of 2-chloromethyl-1-methylpyridinium chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-1-methyl-pyridin-2-one;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(aminomethyl)-1-methylpyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-9-4-2-3-6(5-8)7(9)10;/h2-4H,5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJXNNDJLCBGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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